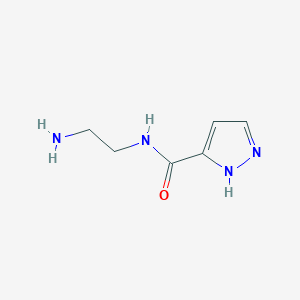![molecular formula C8H8ClF3N2O B2385557 3-(Trifluormethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol-Hydrochlorid CAS No. 2137774-85-5](/img/structure/B2385557.png)
3-(Trifluormethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride” is a chemical compound with the CAS Number: 2137774-85-5 . It has a molecular weight of 240.61 . The IUPAC name for this compound is 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
- Pflanzenschutz: Trifluormethylpyridine (TFMP) und ihre Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. So war Fluazifop-Butyl, ein TFMP-Derivat, eines der ersten, das auf dem Markt für Pflanzenschutzmittel eingeführt wurde. Seitdem haben über 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Gemeinschaftsnamen erhalten. Diese Verbindungen verdanken ihre biologische Aktivität der Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridinrests .
- Zwischenprodukt-Synthese: 2-Chlor-5-(Trifluormethyl)pyridin (2,5-CTF), ein Schlüsselzwischenprodukt für die Fluazifop-Synthese, kann in guter Ausbeute durch eine einfache einstufige Reaktion erhalten werden .
- Arzneimittelentwicklung: TFMP-Derivate finden Anwendung in der pharmazeutischen Industrie. Fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und mehrere Kandidaten befinden sich in klinischen Studien. Die Eigenschaften des Fluoratoms und der Pyridinring tragen zu ihrer Bioaktivität bei .
- Kognitive Störungen: 6-Trifluormethyl-3-pyridinsulfonylchlorid wird zur Herstellung von N-Sulfonamido-polyzyklischen Pyrazolylverbindungen zur Behandlung kognitiver Störungen verwendet .
- Fluorierte organische Chemikalien: Da fluorhaltige Verbindungen immer wichtiger werden, tragen TFMPs zur Entwicklung funktionaler Materialien bei. Ihre einzigartigen Eigenschaften machen sie in verschiedenen Anwendungen wertvoll .
- Physikalisch-chemische Eigenschaften: Die Kombination der Trifluormethylgruppe und des Pyridinrings führt zu spezifischen physikalisch-chemischen Eigenschaften, die Reaktivität und Stabilität beeinflussen .
- Gasphasenreaktionen: TFMPs sind an Gasphasenreaktionen beteiligt, die für verschiedene synthetische Prozesse genutzt werden können .
- Literaturüberblick: Forscher haben detaillierte Literaturüberblicke über die Synthese von TFMP-Zwischenprodukten durchgeführt, um eine stetige Versorgung mit der steigenden Nachfrage zu gewährleisten .
Pflanzenschutzmittel
Pharmazeutika
Funktionelle Materialien
Chemische Eigenschaften
Forschung und Synthese
Zukunftsaussichten
Wirkmechanismus
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride acts as a competitive antagonist of mGluR5, which is a member of the group I metabotropic glutamate receptor family. These receptors are coupled to G proteins and are involved in the modulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. It has also been investigated for its potential use in the treatment of chronic pain and drug addiction. 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has been shown to reduce the development of tolerance to opioids and to reduce the reinforcing effects of cocaine and methamphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity and selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride. One area of interest is the potential use of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride in the treatment of anxiety and depression in humans. Another area of interest is the potential use of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride in the treatment of chronic pain and drug addiction. Additionally, further research is needed to understand the long-term effects of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride on neuronal function and behavior. Finally, the development of more potent and selective mGluR5 antagonists could lead to the development of new therapeutic agents for a variety of neurological and psychiatric disorders.
Synthesemethoden
3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)aniline with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride in its hydrochloride form. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains similar.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWESDESJMCDHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)


![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)
![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)


![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)
